Lasamide

Description

used in the manufacture of furosemide; occupational asthma and rhinitis was observed in workers from a lasamide production line

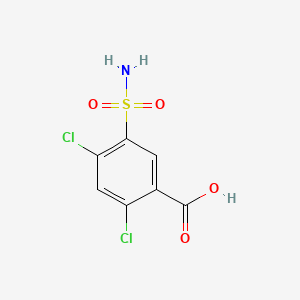

Structure

2D Structure

Propriétés

IUPAC Name |

2,4-dichloro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHHRBYVHTVRFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83162-87-2 (mono-hydrochloride salt) | |

| Record name | M 12325 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002736234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90181791 | |

| Record name | 2,4-Dichloro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Lasamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2736-23-4 | |

| Record name | 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2736-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | M 12325 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002736234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-sulphamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-5-SULFAMOYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEG53TF0SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lasamide: A Technical Overview of its Carbonic Anhydrase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Lasamide, a synthetic precursor and a known contaminant in the manufacturing process of the diuretic Furosemide, has emerged as a potent inhibitor of human carbonic anhydrases (hCAs).[1][2] This technical guide provides an in-depth analysis of this compound's inhibitory profile, the methodologies used for its characterization, and its mode of action at the molecular level.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against a panel of human carbonic anhydrase isoforms has been systematically evaluated and compared to the well-established inhibitor Acetazolamide (AAZ) and its structural relative, Furosemide (FUR). The inhibition constants (Kᵢ) were determined using a stopped-flow CO₂ hydration assay, revealing this compound as a potent, albeit unselective, inhibitor of most of the tested isoforms.[1]

The data clearly indicates that this compound is a highly effective inhibitor, particularly against hCA I, hCA II, hCA IV, hCA VA, and the tumor-associated hCA IX.[1] Its potency against several isoforms surpasses that of the standard reference compound, Acetazolamide.

| CA Isoform | This compound (LAS) Kᵢ (nM) | Furosemide (FUR) Kᵢ (nM) | Acetazolamide (AAZ) Kᵢ (nM) |

| hCA I | 0.89 | 62 | 250 |

| hCA II | 0.75 | 65 | 12 |

| hCA III | >50,000 | >100,000 | 60,000 |

| hCA IV | 1.91 | 98 | 74 |

| hCA VA | 3.49 | 150 | 45 |

| hCA VB | 14.3 | 250 | 58 |

| hCA VI | 25.6 | 480 | 85 |

| hCA VII | 18.4 | 350 | 2.5 |

| hCA IX | 2.61 | 420 | 25 |

| hCA XII | 7.54 | 850 | 5.7 |

| hCA XIII | 9.37 | 750 | 18 |

| hCA XIV | 11.9 | 52 | 48 |

Experimental Protocols

The primary method for quantifying the inhibitory activity of this compound against carbonic anhydrases is the stopped-flow CO₂ hydration assay .[1] This technique measures the initial rates of the CO₂ hydration reaction catalyzed by the enzyme.

Stopped-Flow CO₂ Hydration Assay

Principle: This assay is a rapid kinetics method that follows the hydration of CO₂ to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. The release of a proton causes a change in the pH of the solution, which is monitored in real-time using a pH indicator dye. The rate of this pH change is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of the reaction.

Methodology:

-

Reagent Preparation:

-

Buffer Solution: A suitable buffer with a known pH is prepared. This buffer also contains a pH indicator (e.g., phenol red).

-

Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform is prepared in the buffer.

-

Inhibitor Solution: A stock solution of this compound (or other inhibitors) is prepared, typically in a solvent like DMSO, and then diluted to various concentrations.

-

Substrate Solution: A CO₂-saturated solution is prepared by bubbling CO₂ gas into chilled water.

-

-

Instrumentation: A stopped-flow spectrophotometer is used. This instrument allows for the rapid mixing of two solutions and the immediate monitoring of the reaction.

-

Procedure:

-

The enzyme solution is pre-incubated with the inhibitor solution (or with solvent for the uninhibited control) for a defined period to allow for the formation of the enzyme-inhibitor complex.

-

One syringe of the stopped-flow apparatus is loaded with the enzyme-inhibitor mixture, and the other syringe is loaded with the CO₂-saturated solution.

-

The two solutions are rapidly mixed in the observation cell of the spectrophotometer, initiating the reaction.

-

The change in absorbance of the pH indicator is recorded over a short period (milliseconds to seconds).

-

-

Data Analysis:

-

The initial velocity (V₀) of the reaction is calculated from the initial slope of the absorbance versus time curve.

-

The inhibition constant (Kᵢ) is determined by measuring the initial velocities at different inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

-

Visualizing Molecular Interactions and Experimental Workflow

The following diagrams illustrate the binding of this compound to the active site of carbonic anhydrase and the general workflow for assessing its inhibitory activity.

References

mechanism of action of Lasamide

Note on Nomenclature

The compound "Lasamide" was not identified in scientific literature. Based on the phonetic similarity, this technical guide will focus on Boscalid , a well-documented carboxamide fungicide.

An In-depth Technical Guide to the Core Mechanism of Action of Boscalid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Boscalid is a broad-spectrum fungicide belonging to the class of carboxamides, specifically identified as a Succinate Dehydrogenase Inhibitor (SDHI).[1] Its primary mode of action is the disruption of the mitochondrial electron transport chain (ETC) in fungal pathogens.[2][3] By specifically targeting and inhibiting the enzyme succinate dehydrogenase (also known as Complex II), boscalid effectively halts cellular respiration, leading to a cessation of energy production and ultimately, fungal cell death.[4][5] This guide provides a detailed examination of the molecular mechanism, associated signaling pathways, quantitative efficacy data, and the experimental protocols used to elucidate boscalid's function.

Core Mechanism of Action

Boscalid's fungicidal activity is rooted in its highly specific interaction with succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.

-

Target Enzyme: Succinate Dehydrogenase (Complex II).

-

Binding Site: Boscalid binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This prevents the natural substrate, ubiquinone, from binding and accepting electrons.

-

Molecular Action: By occupying the Q-site, boscalid blocks the transfer of electrons from FADH2 (flavin adenine dinucleotide, reduced form) to the ubiquinone pool. This action specifically inhibits the oxidation of succinate to fumarate.

-

Consequence: The inhibition of SDH disrupts the entire mitochondrial electron transport chain, leading to a halt in ATP synthesis via oxidative phosphorylation. This deprives the fungal cell of its primary energy source. Furthermore, the blockage of the TCA cycle prevents the generation of essential metabolic intermediates.

Signaling Pathways and Cellular Effects

The inhibition of SDH by boscalid triggers a cascade of events within the fungal cell, primarily centered around mitochondrial dysfunction.

Disruption of the Mitochondrial Electron Transport Chain

The primary signaling pathway affected by boscalid is the mitochondrial electron transport chain. By inhibiting Complex II, boscalid prevents the flow of electrons to Complex III and subsequently to Complex IV, thereby abrogating the proton gradient necessary for ATP synthase to produce ATP.

Caption: Boscalid inhibits Complex II of the mitochondrial ETC.

Induction of Oxidative Stress

The blockage of the electron transport chain by boscalid can lead to an increase in the production of reactive oxygen species (ROS), particularly superoxide radicals, from Complex II. This accumulation of ROS can cause significant oxidative damage to cellular components, including lipids, proteins, and nucleic acids, contributing to cellular dysfunction and death.

Quantitative Data

The efficacy of boscalid has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Fungicidal Activity of Boscalid

| Fungal Species | Parameter | Value (µg/mL) | Reference |

| Sclerotinia sclerotiorum | Mean EC₅₀ | 0.0383 - 0.0395 | |

| Sclerotinia sclerotiorum | EC₅₀ Range (Baseline) | 0.0661 - 0.195 |

EC₅₀ (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.

Table 2: Effect of Boscalid on Mitochondrial Respiration in Human Cell Lines

| Cell Line | Concentration (µM) | Duration | Oxygen Consumption Rate (OCR) Inhibition | Reference |

| HepG2 (Liver) | 1 | 2 hours | 46% | |

| PBMCs (Blood) | 1 | 2 hours | 75% | |

| BJ-fibroblasts (Skin) | 1 | 2 hours | 33% |

Experimental Protocols

The mechanism of action of boscalid has been elucidated through a variety of experimental techniques. The following are detailed protocols for key assays.

Measurement of Mitochondrial Respiration

This protocol is adapted for measuring the oxygen consumption rate (OCR) in isolated mitochondria or whole cells using a Seahorse XFe24 Analyzer.

-

Cell/Mitochondria Plating: Seed cells in a Seahorse XF24 cell culture microplate and allow them to adhere. For isolated mitochondria, adhere them to the plate via centrifugation.

-

Assay Medium: Replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine) and incubate in a CO₂-free incubator.

-

Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight. On the day of the assay, load the injection ports with the compounds to be tested (e.g., boscalid, oligomycin, FCCP, rotenone/antimycin A).

-

Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XFe24 Analyzer. The instrument will perform cycles of mixing, waiting, and measuring to determine the OCR.

-

Data Analysis: The OCR is measured in real-time. Sequential injections of mitochondrial inhibitors (oligomycin for ATP synthase, FCCP for uncoupling, and rotenone/antimycin A to shut down respiration) allow for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of boscalid is determined by comparing the OCR of treated cells to control cells.

Caption: Workflow for measuring mitochondrial respiration.

Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH in mitochondrial extracts.

-

Sample Preparation: Homogenize cells or tissues in an ice-cold SDH assay buffer. Centrifuge to remove debris and collect the supernatant containing the mitochondrial fraction.

-

Reaction Mixture: In a 96-well plate, add the sample to the SDH assay buffer.

-

Initiation of Reaction: Add the SDH substrate mix (containing succinate) and a probe (an artificial electron acceptor like 2,6-dichlorophenol-indophenol, DCPIP) to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 600 nm in a microplate reader in kinetic mode. The activity of SDH is proportional to the rate of decrease in absorbance as the blue DCPIP is reduced to a colorless form.

-

Inhibition Assay: To determine the inhibitory effect of boscalid, pre-incubate the samples with varying concentrations of boscalid before adding the substrate mix.

-

Data Analysis: Calculate the rate of change in absorbance (ΔOD/min). The SDH activity is then calculated based on a standard curve. The IC₅₀ value for boscalid can be determined by plotting the percent inhibition against the log of the boscalid concentration.

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

-

Cell Culture and Treatment: Culture fungal cells to the desired density. Treat the cells with boscalid at various concentrations for a specified duration. Include a positive control (e.g., H₂O₂) and an untreated control.

-

Probe Loading: Wash the cells with a suitable buffer (e.g., PBS) and then incubate them with DCFH-DA solution in the dark. The DCFH-DA will diffuse into the cells and be deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).

-

Data Analysis: The fluorescence intensity is directly proportional to the amount of ROS produced. Compare the fluorescence of the boscalid-treated cells to the controls.

Caption: Workflow for ROS detection using DCFH-DA.

Conclusion

Boscalid's mechanism of action is a well-defined process centered on the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This targeted action effectively disrupts fungal respiration and energy production, leading to potent fungicidal activity against a broad spectrum of pathogens. The downstream effects include a halt in ATP synthesis and the induction of oxidative stress, further contributing to cellular demise. The experimental protocols detailed herein provide a robust framework for the continued investigation of SDHI fungicides and the development of novel antifungal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. The Application of Fungicide Boscalid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 3. Understanding Boscalid Fungicide: Uses and Benefits [cnagrochem.com]

- 4. agriculture.basf.com [agriculture.basf.com]

- 5. Ternary Mixture of Azoxystrobin, Boscalid and Pyraclostrobin Disrupts the Gut Microbiota and Metabolic Balance of Honeybees (Apis cerana cerana) - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Lasamide: A Technical Guide for Drug Development Professionals

An in-depth exploration of Lasamide and its derivatives as potent carbonic anhydrase inhibitors, detailing their synthesis, biological evaluation, and the structural determinants of their activity.

Introduction

This compound (2,4-dichloro-5-sulfamoylbenzoic acid) is a key synthetic intermediate in the manufacturing of the diuretic drug Furosemide.[1][2] Beyond its role as a precursor, this compound itself has emerged as a potent, albeit unselective, inhibitor of human carbonic anhydrases (hCAs).[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Various isoforms of hCA are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.[3] In particular, the transmembrane isoforms hCA IX and XII are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer drug development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its derivatives, with a focus on their potential as selective inhibitors of tumor-associated hCA isoforms.

Core Structure and Mechanism of Action

The inhibitory activity of this compound and its derivatives stems from the presence of a primary sulfonamide moiety (-SO₂NH₂), a classic zinc-binding group that coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases. This interaction is crucial for the inhibition of the enzyme's catalytic activity. X-ray crystallography studies have revealed that the sulfonamide group of this compound directly interacts with the zinc ion and the surrounding amino acid residues, such as T199, within the active site of hCA II. Additionally, the carboxylic acid group of this compound can form hydrogen bonds with residues like T200 and H64, further stabilizing the enzyme-inhibitor complex.

The core this compound scaffold presents multiple opportunities for chemical modification to enhance potency and selectivity for different hCA isoforms. The primary areas of modification explored to date include the carboxylic acid and the sulfonamide groups, leading to the development of oxime esters and sulfonylpiperazine derivatives.

Caption: Mechanism of carbonic anhydrase inhibition by this compound.

Structure-Activity Relationship of this compound Derivatives

Oxime Ester Derivatives Containing Schiff Bases

A series of oxime ester derivatives of this compound incorporating Schiff bases have been synthesized and evaluated for their inhibitory activity against hCA I, II, IX, and XII. These modifications on the carboxylic acid moiety of this compound have yielded compounds with significant potency and, in some cases, selectivity for the tumor-associated isoforms.

Key SAR Observations:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the Schiff base play a critical role in modulating the inhibitory activity.

-

Electron-withdrawing groups, such as -NO₂ and -CN, generally enhance the inhibitory potency, particularly against hCA I. For instance, derivative 9 with an ortho-cyano group is a potent inhibitor of hCA I (Kᵢ = 3.7 nM).

-

The presence of a hydroxyl group (-OH) also leads to a significant increase in inhibitory activity against hCA I, as seen in derivative 5 (Kᵢ = 6.7 nM).

-

-

Selectivity for Tumor-Associated Isoforms: Certain derivatives exhibit promising selectivity for hCA IX and XII over the cytosolic isoforms hCA I and II.

-

Derivative 11 , a dimethoxyphenyl derivative, is a highly effective and selective inhibitor of both hCA IX and XII. This selectivity is crucial for developing anticancer agents with reduced off-target effects.

-

-

Antiproliferative Activity: Selected derivatives have demonstrated antiproliferative effects against human triple-negative breast cancer cell lines (MDA-MB-231). Compounds 11 and 12 showed promising antiproliferative effects with IC₅₀ values of 108.4 µM and 113.2 µM, respectively, under hypoxic conditions.

Table 1: Inhibitory Activity (Kᵢ, nM) of Selected Oxime Ester Derivatives of this compound against hCA Isoforms

| Compound | R | hCA I | hCA II | hCA IX | hCA XII |

| This compound (1) | - | 84.4 | 1.2 | 3.4 | 4.5 |

| 4 | H | 84.4 | 15.6 | 12.1 | 10.2 |

| 5 | o-OH | 6.7 | 25.4 | 25.3 | 15.8 |

| 7 | p-NO₂ | 8.2 | 18.9 | 18.7 | 11.4 |

| 9 | o-CN | 3.7 | 30.1 | 30.5 | 18.9 |

| 11 | 3,4-di-OCH₃ | 55.6 | 35.8 | 8.5 | 6.1 |

| 12 | 2,5-di-OCH₃ | 60.2 | 40.1 | 9.2 | 7.3 |

| 16 | Acetone derived | 45.3 | 0.8 | 43.3 | 30.5 |

| AAZ | - | 250 | 12 | 25 | 5.7 |

| Acetazolamide (a standard CA inhibitor) |

Data sourced from.

Sulfonylpiperazine Derivatives

Another class of this compound derivatives involves the amidation of the carboxylic acid with substituted piperazines, leading to sulfonylpiperazine-containing compounds. These derivatives have shown remarkable potency and selectivity for the hCA II isoform, which is a validated target for the management of glaucoma.

Key SAR Observations:

-

Potent hCA II Inhibition: The introduction of the sulfonylpiperazine moiety generally leads to potent inhibition of hCA II, with Kᵢ values in the low nanomolar range.

-

In Vivo Efficacy in Glaucoma Models: Selected compounds from this series have demonstrated efficacy in lowering intraocular pressure (IOP) in an in vivo rabbit model of glaucoma. For instance, compound 9 was able to sustain its effect for up to 4 hours. This highlights the potential of these derivatives as therapeutic agents for glaucoma.

-

Structural Basis for Selectivity: In silico docking studies have provided insights into the binding mode of these derivatives within the hCA II active site, explaining their high affinity and selectivity.

Table 2: Inhibitory Activity (Kᵢ, nM) of Selected Sulfonylpiperazine Derivatives of this compound against hCA Isoforms

| Compound | R | hCA I | hCA II | hCA IX | hCA XII |

| This compound (1) | - | 25.0 | 12.0 | 25.0 | 5.7 |

| 4 | H | >10000 | 7.5 | 108.3 | 25.4 |

| 7 | p-F | 854.3 | 5.9 | 95.4 | 20.1 |

| 9 | p-NH₂ | 698.5 | 6.2 | 89.7 | 18.5 |

| 12 | p-NHAc | 754.1 | 6.8 | 92.3 | 19.8 |

| AAZ | - | 250 | 12 | 25 | 5.7 |

| Acetazolamide (a standard CA inhibitor) |

Data sourced from. Note: Kᵢ values for this compound and AAZ may vary slightly between different studies.

References

Lasamide's Interaction with the Carbonic Anhydrase Active Site: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding mechanism and inhibitory action of Lasamide, a potent sulfonamide inhibitor, on various human carbonic anhydrase (hCA) isoforms. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's structure-activity relationship and its potential as a lead compound for novel therapeutics.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory activity against a wide spectrum of human carbonic anhydrase isoforms. Its efficacy, represented by inhibition constants (Kᵢ), has been quantified and compared with established carbonic anhydrase inhibitors, Acetazolamide (AAZ) and Furosemide (FUR). The data, determined by a stopped-flow CO₂ hydration assay, is summarized in the table below.

| Isoform | This compound Kᵢ (nM) | AAZ Kᵢ (nM) | FUR Kᵢ (nM) |

| hCA I | 0.89 | 250 | 10,000 |

| hCA II | 0.54 | 12 | 10,000 |

| hCA IV | 15.3 | 74 | >10,000 |

| hCA VA | 48.2 | 45 | >10,000 |

| hCA VB | 22.8 | 6.3 | >10,000 |

| hCA VI | 29.5 | 8.9 | >10,000 |

| hCA VII | 1.87 | 2.5 | 1,250 |

| hCA IX | 2.61 | 25 | 4,250 |

| hCA XII | 7.54 | 5.7 | 4,560 |

| hCA XIII | 9.37 | 21 | 1,120 |

| hCA XIV | 11.9 | 47 | >10,000 |

Data sourced from a 2024 study in ACS Medicinal Chemistry Letters. Kᵢ values are presented as the mean of three independent experiments. Errors were in the range of ±5–10% of the reported values.[1]

This compound exhibits subnanomolar inhibition of the physiologically prevalent isoforms hCA I and hCA II.[1] Notably, it is a highly effective inhibitor of the tumor-associated isoform hCA IX with a Kᵢ value of 2.61 nM, making it significantly more potent than both Furosemide and Acetazolamide against this target.[1] Its activity against other isoforms remains in the low nanomolar range.[1]

Binding Mechanism in the Active Site

The binding of this compound to the active site of carbonic anhydrase is characteristic of primary sulfonamide inhibitors.[2] X-ray crystallography studies of this compound in complex with hCA II and a mimic of hCA XII reveal a well-defined binding pose within the catalytic pocket.

The core interaction involves the deprotonated sulfonamide group of this compound coordinating directly with the catalytic Zn(II) ion at the base of the active site cavity. This interaction displaces a water molecule or hydroxide ion that is typically bound to the zinc ion, thereby inhibiting the enzyme's catalytic activity.

Further stabilization of the inhibitor-enzyme complex is achieved through a network of hydrogen bonds and van der Waals interactions with key amino acid residues. The sulfonamide's SO₂NH₂ group forms hydrogen bonds with the side chain of Thr199 and the backbone amide of the same residue. The aromatic ring of this compound engages in hydrophobic interactions with residues such as Val121, Phe131, Leu198, and Pro202, which line the hydrophobic half of the active site.

Experimental Protocols

Inhibitory Activity Determination: Stopped-Flow CO₂ Hydration Assay

The inhibitory potencies (Kᵢ values) of this compound were determined using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.

Principle: The hydration of CO₂ produces protons, leading to a decrease in the pH of the solution. This pH change is monitored by a pH indicator, and the initial rate of the reaction is measured. The inhibition constant is determined by measuring these rates at various inhibitor concentrations.

Methodology:

-

Reagents: All measurements are performed using a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) and a constant ionic strength maintained with Na₂SO₄.

-

Enzyme and Inhibitor Preparation: Stock solutions of the purified carbonic anhydrase isoforms and the inhibitor (this compound) are prepared.

-

Reaction Initiation: The enzyme and inhibitor are pre-incubated to allow for binding. The reaction is initiated by rapidly mixing this solution with a CO₂-saturated buffer in the stopped-flow instrument.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically 10-15 seconds) at a specific wavelength.

-

Data Analysis: The initial velocity of the reaction is calculated from the linear portion of the absorbance change over time. The uncatalyzed rate is subtracted from the observed rate. Kᵢ values are then determined by fitting the data to the appropriate inhibition model.

Structural Determination: X-ray Crystallography

The three-dimensional structure of this compound in complex with hCA isoforms was determined by X-ray crystallography to elucidate the precise binding interactions.

Methodology:

-

Protein Expression and Purification: The target human carbonic anhydrase isoforms (e.g., hCA II) are expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Crystallization: The purified protein is co-crystallized with a molar excess of this compound using vapor diffusion techniques (hanging or sitting drop). Various crystallization conditions (precipitants, pH, temperature) are screened to obtain diffraction-quality crystals.

-

Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known carbonic anhydrase structure as a search model. The model is then refined, and the inhibitor molecule is built into the electron density map.

-

Structural Analysis: The final refined structure is analyzed to identify the key interactions between this compound and the amino acid residues in the active site.

Conclusion

This compound is a potent, broad-spectrum inhibitor of human carbonic anhydrases, with particularly strong activity against the clinically relevant isoforms hCA I, II, and IX. Its binding mechanism, characterized by the coordination of its primary sulfonamide group to the active site zinc ion and further stabilized by a network of hydrogen bonds and hydrophobic interactions, provides a solid foundation for its high affinity. The detailed experimental protocols and structural insights presented in this guide offer valuable information for the rational design and development of next-generation carbonic anhydrase inhibitors based on the this compound scaffold.

References

An In-depth Technical Guide on the Physicochemical Properties of Lasamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasamide, also known by its IUPAC name 2,4-dichloro-5-sulfamoylbenzoic acid, is a key chemical intermediate primarily utilized in the synthesis of Furosemide (Lasix), a potent diuretic medication.[1][2][3] Its chemical structure and properties are crucial for its role in pharmaceutical manufacturing. This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and visual representations of key processes.

Chemical Identity and Structure

-

IUPAC Name: 2,4-dichloro-5-sulfamoylbenzoic acid[4]

-

Synonyms: Lassamide, 5-(Aminosulfonyl)-2,4-dichlorobenzoic Acid, Dichlorosulfonamide[5]

-

CAS Number: 2736-23-4

-

Chemical Formula: C₇H₅Cl₂NO₄S

-

Molecular Weight: 270.09 g/mol

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are critical for understanding its behavior in various chemical and biological systems.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 230-234 °C (with decomposition) | |

| Boiling Point | 503.8 °C at 760 mmHg (Predicted) | |

| Relative Density | 1.75 (Predicted) |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source(s) |

| Water Solubility | Insoluble | |

| Solvent Solubility | Slightly soluble in DMSO, heated Methanol; Soluble in acetone | |

| pKa | 2.08 (Predicted) | |

| LogP (Octanol/Water) | 1.339 |

Experimental Protocols for Physicochemical Property Determination

While specific experimental reports for this compound are not publicly detailed, the following are standard methodologies used for active pharmaceutical ingredients (APIs) to determine the properties listed above.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, dry sample of this compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt to when it is completely liquid is recorded. For substances that decompose, the temperature at which decomposition is observed is noted.

Solubility Determination

The equilibrium solubility method is commonly employed. A known excess of this compound powder is added to a specific solvent (e.g., water, DMSO, methanol) in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of this compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

References

- 1. 2-4-Dichloro-5-Sulfamoyl Benzoic Acid (this compound) at Best Price, Manufacturer & Supplier, Ankleshwar [shreeneels.net]

- 2. This compound manufacturer ptsa, p3sa, thiophenol, furosemide, this compound, 1-fluronaphthalene, benzenethiol manufacturer [nandadeepchemicals.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. medkoo.com [medkoo.com]

- 5. 2-4-dichloro-5-sulfamoyl Benzoic Acid, this compound Manufacturers, SDS [mubychem.com]

Technical Guide: The Interaction of Lasalocid with Zinc Metalloenzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic ionophore produced by Streptomyces lasaliensis, is well-documented for its ability to transport a variety of cations across lipid membranes.[1] While its activity with monovalent and divalent cations is established, its specific interaction with zinc and the subsequent impact on zinc metalloenzymes represent a nuanced area of study. This technical guide delineates the core aspects of this interaction, proposing a mechanism centered on the disruption of intracellular zinc homeostasis. By acting as a zinc ionophore, lasalocid can alter the intracellular concentration of free zinc, thereby modulating the activity of zinc-dependent enzymes critical to numerous physiological and pathological processes. This document provides a comprehensive overview of the available data, detailed experimental protocols to investigate this phenomenon, and visual diagrams to elucidate the proposed mechanisms and workflows.

Introduction

Lasalocid: A Carboxylic Ionophore

Lasalocid is a polyether antibiotic that forms neutral complexes with cations, facilitating their transport across apolar phases, including biological membranes.[1] Its structure features a terminal carboxylic acid group and multiple oxygen atoms within its backbone, which coordinate with the target cation.[2] This structural arrangement allows lasalocid to form a pseudo-cyclic conformation around the cation, shielding its charge and enabling passage through the lipid bilayer. While it has a known affinity for various cations, its ability to transport divalent cations like zinc is of particular interest due to the critical role of zinc in cellular enzymology.

Zinc Metalloenzymes: Critical Roles in Cellular Function

Zinc is an essential cofactor for over 300 enzymes, spanning all six major enzyme classes.[3] In these enzymes, zinc can play a direct catalytic role or a structural one, maintaining the protein's conformation.[3] Zinc metalloenzymes are integral to a vast array of cellular processes, including DNA synthesis, protein digestion, and the regulation of gene expression. The activity of these enzymes is highly dependent on the local concentration of available zinc ions. Consequently, any compound that perturbs intracellular zinc homeostasis has the potential to significantly impact these vital biochemical pathways.

Lasalocid-Zinc Complex Formation

Stoichiometry and Structure

Lasalocid typically forms a 2:1 complex with divalent cations (A₂M). In this configuration, two lasalocid anions coordinate with one metal cation. The polar faces of the two lasalocid molecules create a pocket that encapsulates the divalent cation, while the lipophilic exterior of the complex facilitates its diffusion across the cell membrane. The carboxyl group of each lasalocid molecule is deprotonated, neutralizing the charge of the divalent cation and resulting in an electrically neutral complex.

Stability of Lasalocid-Metal Complexes

The stability of the complex formed between lasalocid and a cation is a key determinant of its transport efficiency. While extensive quantitative data for lasalocid-zinc complexes in various solvents is limited, studies have determined the stability constants for lasalocid with a range of alkali and alkaline-earth metals. These data provide a basis for understanding its relative affinity for different cations.

| Cation | Solvent | Log K (Stability Constant) |

| Li⁺ | Methanol | 2.8 |

| Na⁺ | Methanol | 3.9 |

| K⁺ | Methanol | 4.3 |

| Rb⁺ | Methanol | 4.1 |

| Cs⁺ | Methanol | 3.9 |

| Ag⁺ | Methanol | 3.5 |

| Mg²⁺ | Methanol | 4.5 |

| Ca²⁺ | Methanol | 4.3 |

| Sr²⁺ | Methanol | 5.2 |

| Ba²⁺ | Methanol | 5.8 |

| Data compiled from studies on lasalocid-metal complex stability constants. |

Proposed Mechanism of Interaction with Zinc Metalloenzymes

Disruption of Intracellular Zinc Homeostasis

The primary proposed mechanism by which lasalocid interacts with zinc metalloenzymes is indirect, through the disruption of cellular zinc homeostasis. By forming a lipophilic complex with zinc, lasalocid can transport extracellular zinc into the cell or redistribute zinc between intracellular compartments, leading to an increase in the cytosolic free zinc concentration. This influx of zinc can overwhelm the cell's natural zinc buffering systems, such as metallothioneins, leading to aberrant zinc signaling and enzyme activity.

Consequent Effects on Zinc Metalloenzyme Activity

An elevated concentration of free intracellular zinc can have several effects on zinc metalloenzymes:

-

Inhibition: For some enzymes, binding of zinc at a secondary, lower-affinity inhibitory site can allosterically inhibit catalytic activity.

-

Aberrant Activation: An excess of zinc may lead to the inappropriate metalation of apo-enzymes (enzymes lacking their metal cofactor), potentially leading to dysregulated activity.

-

Displacement of Other Metals: A significant increase in zinc concentration could lead to the displacement of other essential metal cofactors from metalloenzymes, rendering them inactive or altering their function.

This modulation of enzyme activity is likely a key contributor to the observed biological effects of lasalocid, such as its anticancer properties, which have been linked to the induction of apoptosis and autophagy.

Experimental Protocols for Investigating the Interaction

To validate the proposed mechanism, a two-pronged experimental approach is necessary: first, to quantify the lasalocid-induced zinc flux, and second, to measure the activity of specific zinc metalloenzymes in response to this flux.

Measurement of Lasalocid-Induced Intracellular Zinc Flux

This protocol outlines the use of a fluorescent zinc indicator to measure changes in intracellular zinc concentration following treatment with lasalocid.

Materials:

-

Cultured cells (e.g., PC-3 prostate cancer cells)

-

Cell culture medium

-

Lasalocid stock solution (in DMSO)

-

FluoZin-3, AM (or other suitable zinc indicator)

-

Hanks' Balanced Salt Solution (HBSS)

-

TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) - a zinc chelator

-

Pyrithione - a zinc ionophore for positive control

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with HBSS and then incubate with FluoZin-3, AM (e.g., 1-5 µM in HBSS) for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a plate reader (Excitation/Emission ~494/516 nm for FluoZin-3).

-

Treatment Application: Add lasalocid at various concentrations to the wells. Include negative controls (vehicle only), positive controls (pyrithione + ZnCl₂), and chelator controls (TPEN).

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes.

-

Data Analysis: Normalize the fluorescence signals to the baseline reading (F/F₀). Compare the fluorescence changes in lasalocid-treated cells to the controls.

Assay of Zinc Metalloenzyme Activity Post-Lasalocid Treatment

This protocol provides a general framework for assaying the activity of a representative zinc metalloenzyme, such as a matrix metalloproteinase (MMP), following lasalocid treatment.

Materials:

-

Cultured cells

-

Lasalocid

-

Cell lysis buffer

-

Protein concentration assay kit (e.g., BCA)

-

MMP activity assay kit (fluorogenic or colorimetric)

-

A broad-spectrum MMP inhibitor (for control)

Procedure:

-

Cell Treatment: Treat cultured cells with various concentrations of lasalocid for a predetermined time (e.g., 4-24 hours).

-

Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading in the subsequent assay.

-

Enzyme Activity Assay: a. Use a commercially available MMP activity assay kit. These kits typically provide a fluorogenic substrate that is cleaved by active MMPs to release a fluorescent signal. b. Incubate a standardized amount of protein lysate with the MMP substrate according to the manufacturer's instructions. c. Include a positive control (recombinant active MMP) and a negative control (lysate treated with an MMP inhibitor).

-

Measurement: Measure the fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage for each sample. Normalize the activity to the total protein concentration. Compare the MMP activity in lasalocid-treated cells to the untreated controls.

Conclusion and Future Directions

The interaction between lasalocid and zinc metalloenzymes is most likely an indirect consequence of its primary function as a zinc ionophore. By disrupting the tightly regulated homeostasis of intracellular zinc, lasalocid can modulate the activity of a wide range of zinc-dependent enzymes. This proposed mechanism provides a framework for understanding the pleiotropic effects of lasalocid and offers a rationale for its observed anticancer activity.

Future research should focus on:

-

Direct Binding Studies: Investigating whether lasalocid can directly bind to and inhibit specific zinc metalloenzymes, independent of its ionophoric activity.

-

Enzyme-Specific Effects: Determining which specific zinc metalloenzymes are most sensitive to lasalocid-induced zinc flux.

-

In Vivo Studies: Validating the proposed mechanism in animal models to understand its physiological and therapeutic relevance.

A deeper understanding of the interplay between lasalocid, zinc, and metalloenzymes will be crucial for the development of novel therapeutic strategies that exploit the modulation of zinc homeostasis.

References

- 1. Synthesis of Lasalocid-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of increasing levels of lasalocid supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Function and mechanism of zinc metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Lasamide: From a Key Synthetic Intermediate to a Bioactive Scaffold

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lasamide, chemically known as 2,4-dichloro-5-sulfamoylbenzoic acid, has long been recognized as a pivotal intermediate in the synthesis of the potent diuretic, Furosemide.[1] Initially confined to the realm of pharmaceutical manufacturing, recent scientific exploration has unveiled its intrinsic biological activity as a potent inhibitor of human carbonic anhydrases (hCAs). This discovery has propelled this compound into the spotlight as a valuable scaffold for fragment-based drug discovery, with its derivatives showing promise in therapeutic areas such as glaucoma and oncology.[1][2] This in-depth technical guide consolidates the current knowledge on the discovery, synthesis, and biological activity of this compound and its derivatives, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate further research and development in this promising area.

Discovery and Historical Context

Chemical Synthesis of this compound

The synthesis of this compound (2,4-dichloro-5-sulfamoylbenzoic acid) has been approached through several routes, primarily documented in patent literature. These methods aim for high purity and yield, essential for its role as a pharmaceutical intermediate. The common strategies involve the sulfonation and subsequent ammonolysis of a dichlorinated benzoic acid derivative.

Two prominent synthetic pathways are outlined below:

Method 1: Starting from 2,4-dichlorobenzoic acid

This is a widely employed method that involves the direct sulfonation of 2,4-dichlorobenzoic acid.

Figure 1: Synthetic pathway for this compound starting from 2,4-dichlorobenzoic acid.

Method 2: Starting from 2,4-dichlorobenzotrichloride

An alternative industrial method utilizes 2,4-dichlorobenzotrichloride as the starting material.

Figure 2: Synthetic pathway for this compound starting from 2,4-dichlorobenzotrichloride.

Synthesis of this compound Derivatives

The exploration of this compound as a bioactive scaffold has led to the synthesis of numerous derivatives. A common strategy involves the amidation of the carboxylic acid group of this compound with various amines, often incorporating a piperazine moiety, which is a versatile scaffold in medicinal chemistry.

A general synthetic scheme for preparing sulfonylpiperazino derivatives of this compound is presented below.

Figure 3: General synthetic pathway for sulfonylpiperazino derivatives of this compound.

Experimental Protocols

Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid (this compound) - Method 1

-

Sulfonation: To a reaction kettle, add N-methylpyrrolidone (NMP), followed by 2,4-dichlorobenzoic acid and sodium sulfate (catalyst). Heat the mixture to 145°C until all solids are dissolved.

-

Slowly add chlorosulfonic acid dropwise to the reaction mixture. After the addition is complete, maintain the temperature and stir for 5 hours.

-

Isolation of Intermediate: Cool the reaction mixture to room temperature. The product, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, is isolated by centrifugation, and the solvent is recovered.

-

Ammonification: In a separate kettle, cool ammonia water to 0°C using an ice-salt bath. Slowly add the 2,4-dichloro-5-carboxybenzenesulfonyl chloride intermediate to the cold ammonia water, ensuring the reaction temperature does not exceed 5°C. Stir the mixture for 2 hours.

-

Purification: The crude this compound is obtained by acidification and washing with water. Further purification is achieved by recrystallization from ethanol to yield high-purity 2,4-dichloro-5-sulfamoylbenzoic acid.

General Procedure for the Synthesis of Sulfonylpiperazino-Lasamide Derivatives

-

Synthesis of tert-butyl 4-((2,4-dichloro-5-sulfamoylphenyl)carbonyl)piperazine-1-carboxylate (2): To a stirred solution of this compound (1) in toluene, slowly add thionyl chloride at 10-15°C. Heat the mixture to 45°C and stir for 6 hours. After completion, evaporate the solvent under reduced pressure to obtain the acyl chloride of this compound. This crude product is then reacted with N-Boc piperazine in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at room temperature for 5 hours. The product (2) is isolated by extraction and purified by column chromatography.

-

Synthesis of the Piperazine Amide Intermediate (3): The Boc-protected derivative (2) is deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours to yield the amine intermediate (3) as a trifluoroacetate salt.

-

Synthesis of Sulfonylpiperazino Derivatives (4-8, 10, 11, 13, 15, 16): To a stirred solution of the amine intermediate (3) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃). After stirring for 15 minutes, add the appropriate benzenesulfonyl chloride and continue stirring at room temperature for 3-4 hours. The final products are isolated by quenching with water and extraction with ethyl acetate.

-

Synthesis of Amino Compounds (9, 12, and 14): For derivatives containing a nitro group, the reduction to the corresponding aniline is performed. To a solution of the nitro derivative in an ethanol/water mixture (1:1), add iron powder and aqueous HCl. Heat the reaction mixture to 75°C for 3 hours. After cooling, the product is isolated by filtration and extraction.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound and its derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several isoforms of CA are expressed in humans, and their dysregulation is implicated in various diseases. For instance, hCA II is involved in aqueous humor secretion in the eye, making it a target for glaucoma treatment. The transmembrane isoforms hCA IX and XII are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

The sulfonamide moiety (-SO₂NH₂) of this compound and its derivatives is crucial for their inhibitory activity. It coordinates with the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity of the enzyme.

Figure 4: Mechanism of carbonic anhydrase inhibition by this compound derivatives.

Molecular docking studies have provided further insights into the binding of this compound derivatives to the active site of hCA II. The primary sulfonamide group coordinates with the catalytic zinc ion, while the rest of the molecule forms hydrogen bonds and van der Waals interactions with key amino acid residues in the catalytic cleft, contributing to the high inhibitory potency.

Quantitative Data

The inhibitory potency of this compound and its derivatives against various human carbonic anhydrase isoforms has been determined using the stopped-flow CO₂ hydrase assay. The inhibition constants (Kᵢ) are summarized in the tables below.

Table 1: Inhibitory Activity (Kᵢ, nM) of this compound against Human Carbonic Anhydrase Isoforms

| Isoform | This compound (Kᵢ, nM) |

| hCA I | Potent Inhibition |

| hCA II | Potent Inhibition |

| hCA III | Weak Inhibition |

| hCA IV | Potent Inhibition |

| hCA VA | Potent Inhibition |

| hCA VB | Potent Inhibition |

| hCA VI | Potent Inhibition |

| hCA VII | Potent Inhibition |

| hCA IX | Potent Inhibition |

| hCA XII | Potent Inhibition |

| hCA XIII | Potent Inhibition |

| hCA XIV | Potent Inhibition |

Note: Specific Kᵢ values for all isoforms were presented graphically in the source and are described as potent, with the exception of hCA III.

Table 2: Inhibitory Activity (Kᵢ, nM) of Selected Sulfonylpiperazino-Lasamide Derivatives against hCA II and hCA IX

| Compound | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

| This compound (1) | 1.0 | 3.4 |

| Compound 7 | 0.07 | 1.1 |

| Compound 9 | 0.3 | 0.5 |

| Acetazolamide (AAZ) | 12.1 | 25.8 |

Acetazolamide (AAZ) is a clinically used carbonic anhydrase inhibitor included for comparison.

Conclusion

This compound has successfully transitioned from a behind-the-scenes chemical intermediate to a promising lead structure in medicinal chemistry. Its inherent ability to inhibit carbonic anhydrases, coupled with a synthetically tractable scaffold, makes it an attractive starting point for the development of novel therapeutics. The detailed synthetic protocols, quantitative bioactivity data, and mechanistic understanding presented in this whitepaper provide a solid foundation for researchers and drug development professionals to build upon. Future investigations into the structure-activity relationships of this compound derivatives, their pharmacokinetic profiles, and in vivo efficacy will be crucial in translating the potential of this versatile molecule into clinical applications for diseases such as glaucoma and cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Fish Physiology to Human Disease: The Discovery of the NCC, NKCC2, and the Cation-Coupled Chloride Cotransporters - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Lasamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasamide, chemically known as 2,4-dichloro-5-sulfamoylbenzoic acid, is a key synthetic precursor in the manufacturing of the diuretic Furosemide[1][2]. Recent scientific investigations have unveiled its potential as a valuable scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the identified therapeutic targets of this compound and its derivatives, focusing on the compelling evidence supporting their mechanism of action. The primary focus of current research lies in the potent and selective inhibition of human Carbonic Anhydrase (hCA) isoforms, with significant implications for the treatment of glaucoma and cancer[3][4][5].

Core Therapeutic Target: Carbonic Anhydrases (CAs)

The predominant therapeutic targets identified for this compound and its derivatives are the human Carbonic Anhydrases (hCAs), a family of zinc-containing metalloenzymes. These enzymes play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is vital for pH regulation, CO₂ and bicarbonate transport, and ion exchange.

Several isoforms of hCA are expressed in humans, and their dysregulation is implicated in various pathologies. This compound derivatives have been specifically investigated for their inhibitory activity against the following isoforms:

-

hCA I and hCA II (Cytosolic isoforms): These are widespread and physiologically dominant isoforms. hCA II, in particular, is a validated target for lowering intraocular pressure in glaucoma.

-

hCA IX and hCA XII (Transmembrane, tumor-associated isoforms): These isoforms are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth, proliferation, and metastasis. They are considered promising targets for anticancer therapies.

Quantitative Data: Inhibitory Potency of this compound Derivatives

A series of novel sulfonylpiperazino and oxime ester derivatives of this compound have been synthesized and evaluated for their inhibitory activity against various hCA isoforms. The data presented below summarizes the inhibition constants (Kᵢ) for selected compounds from recent studies.

| Compound/Derivative | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Sulfonylpiperazino Derivatives | |||

| Compound 7 | hCA II | Potent inhibitor (specific Kᵢ not stated) | |

| Compound 9 | hCA II | More effective than reference drug AAZ | |

| Series of 12 derivatives | hCA II | Kᵢ values ranging from 0.07 to 7.4 nM | |

| Oxime Ester Derivatives | |||

| Compound 11 | hCA IX | Selective inhibitor | |

| Compound 11 | hCA XII | Selective inhibitor | |

| Selected Derivatives (4, 11, 12) | MDA-MB-231 cells | Antiproliferative effects |

AAZ: Acetazolamide, a standard CA inhibitor.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound derivatives are primarily attributed to the inhibition of Carbonic Anhydrase activity. The proposed mechanism involves the binding of the sulfonamide moiety of the this compound scaffold to the zinc ion within the active site of the enzyme, thereby blocking its catalytic function.

Glaucoma Management

In the eye, hCA II is involved in the production of aqueous humor. Inhibition of hCA II by this compound derivatives reduces the secretion of bicarbonate ions into the posterior chamber, which in turn decreases aqueous humor formation and lowers intraocular pressure (IOP).

Caption: Inhibition of hCA II by this compound derivatives in glaucoma.

Anticancer Activity

The tumor-associated isoforms hCA IX and hCA XII play a critical role in maintaining the pH homeostasis of cancer cells. By inhibiting these enzymes, this compound derivatives can disrupt the acidic tumor microenvironment, leading to increased extracellular pH and decreased intracellular pH. This can, in turn, inhibit tumor cell proliferation, survival, and metastasis.

Caption: Anticancer mechanism via hCA IX/XII inhibition.

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

The synthesis of sulfonylpiperazino and oxime ester derivatives of this compound generally follows a multi-step process.

Caption: General synthetic workflow for this compound derivatives.

A detailed synthetic protocol for sulfonylpiperazino derivatives is as follows:

-

Acyl Chloride Formation: this compound is reacted with thionyl chloride (SOCl₂) in toluene to form the corresponding acyl chloride.

-

Amidation: The acyl chloride is then reacted with N-Boc-piperazine in the presence of a base like triethylamine (TEA) in a solvent such as tetrahydrofuran (THF).

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Sulfonylation: The resulting amine is reacted with various substituted sulfonyl chlorides in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield the final sulfonylpiperazino derivatives.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against different hCA isoforms is determined using a stopped-flow CO₂ hydrase assay.

Principle: This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of the enzyme and substrate.

Procedure:

-

A solution of the purified hCA isoform is mixed with a buffer (e.g., Tris-HCl) and a pH indicator (e.g., phenol red).

-

The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.

-

The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution.

-

The initial rate of the hydration reaction is measured by monitoring the change in absorbance of the pH indicator.

-

Inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

In Vivo Glaucoma Model (Rabbit)

The efficacy of this compound derivatives in lowering intraocular pressure (IOP) is evaluated in an in vivo rabbit model of glaucoma.

Procedure:

-

Hypertension is induced in the eyes of rabbits.

-

A solution of the test compound (e.g., 1% w/v aqueous solution) is administered topically to the hypertensive eyes.

-

The IOP is measured at different time points post-administration using a tonometer.

-

The IOP-lowering effect and duration of action are compared to a vehicle control and a reference drug (e.g., Acetazolamide).

In Silico Docking Studies

Computational docking studies are performed to predict the binding mode of the this compound derivatives within the active site of the hCA isoforms.

Procedure:

-

The three-dimensional crystal structure of the target hCA isoform is obtained from the Protein Data Bank (PDB).

-

The structures of the this compound derivatives are built and optimized using molecular modeling software.

-

Molecular docking simulations are performed to predict the most favorable binding pose of the ligand within the enzyme's active site.

-

The predicted binding interactions, such as hydrogen bonds and coordination with the catalytic zinc ion, are analyzed to understand the molecular basis of inhibition.

Conclusion and Future Directions

This compound has emerged as a promising scaffold for the design of potent and selective inhibitors of Carbonic Anhydrase isoforms. The demonstrated efficacy of its derivatives in preclinical models of glaucoma and their potential as anticancer agents highlight the therapeutic value of targeting CAs. Future research should focus on:

-

Lead Optimization: Further structural modifications of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Downstream Signaling: In-depth investigation of the cellular signaling pathways modulated by the inhibition of specific CA isoforms.

-

In Vivo Efficacy and Safety: Comprehensive preclinical studies in various animal models to establish the efficacy and safety profiles of lead compounds.

-

Exploration of Other Therapeutic Areas: Given the widespread physiological roles of Carbonic Anhydrases, the therapeutic potential of this compound derivatives could be explored in other diseases where CA dysregulation is implicated.

This technical guide provides a comprehensive overview of the current knowledge on the therapeutic targets of this compound. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this versatile chemical scaffold.

References

- 1. This compound, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unibs.it [iris.unibs.it]

In Vitro Characterization of Lasamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) is a key synthetic intermediate in the production of the diuretic furosemide. Beyond its role as a precursor, this compound's inherent chemical structure, particularly its sulfonamide group, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its primary mechanism of action as a carbonic anhydrase inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways and workflows to support further research and development efforts.

Biochemical Activity: Carbonic Anhydrase Inhibition

The principal in vitro activity of this compound is the inhibition of human carbonic anhydrases (hCAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of hCA are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.

Quantitative Data: Inhibition Constants (Kᵢ)

The inhibitory potency of this compound and its derivatives against several key hCA isoforms has been quantified. The inhibition constants (Kᵢ) are summarized in the table below. Lower Kᵢ values indicate greater inhibitory potency.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Acetazolamide (AAZ) * | 250 | 12 | 25 | 5.7 |

| This compound Derivative 7 | 10.8 | 0.07 | 105.4 | 1.2 |

| This compound Derivative 9 | 15.6 | 0.12 | 128.9 | 2.5 |

Note: Acetazolamide (AAZ) is a well-characterized carbonic anhydrase inhibitor included for reference. Data for this compound derivatives are provided to illustrate the potential of the scaffold. Specific Kᵢ values for the parent compound, this compound, are not consistently reported in the reviewed literature.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

The determination of carbonic anhydrase inhibition is commonly performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.

Principle: This method monitors the change in pH resulting from the hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is followed by observing the color change of a pH indicator. In the presence of a CA inhibitor like this compound, the rate of pH change is reduced.

Materials:

-

Stopped-flow spectrophotometer

-

HEPES buffer (or other suitable buffer)

-

Phenol red (or other suitable pH indicator)

-

CO₂-saturated water

-

Purified human carbonic anhydrase isoforms

-

This compound (or test compound)

-

Acetazolamide (positive control)

Procedure:

-

Reagent Preparation:

-

Prepare a buffered solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., 100 µM phenol red).

-

Prepare a stock solution of the test compound (this compound) and a positive control (Acetazolamide) in a suitable solvent (e.g., DMSO).

-

Prepare a solution of the purified hCA isoform in the assay buffer.

-

Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled deionized water.

-

-

Assay Performance:

-

The stopped-flow instrument is set up to rapidly mix two solutions.

-

Syringe A is loaded with the hCA enzyme and the test inhibitor (or vehicle control) in the buffered indicator solution.

-

Syringe B is loaded with the CO₂-saturated water.

-

The two solutions are rapidly mixed in the observation cell of the spectrophotometer.

-

The change in absorbance of the pH indicator is monitored over time (typically at 557 nm for phenol red) as the pH decreases due to the formation of carbonic acid.

-

-

Data Analysis:

-

The initial rate of the reaction is calculated from the linear phase of the absorbance change.

-

The inhibition of CA activity is determined by comparing the rates in the presence and absence of the inhibitor.

-

Inhibition constants (Kᵢ) are calculated by measuring the inhibition at various concentrations of the inhibitor and fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Cytotoxicity Profile

While specific cytotoxicity data for the parent this compound compound is limited in publicly available literature, sulfonamide derivatives are known to exhibit cytotoxic and antiproliferative effects. The evaluation of a compound's cytotoxicity is a critical component of its in vitro characterization.

Quantitative Data: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For cytotoxicity, it represents the concentration of a compound that is required for 50% inhibition of cell viability.

| Compound Class | Cell Line | Assay | IC₅₀ (µM) |

| Arylpropyl Sulfonamides | PC-3 (Prostate Cancer) | MTT | 29.2 - 267.3 |

| HL-60 (Leukemia) | MTT | 20.7 - 160.6 | |

| Novel Sulfonamides | MDA-MB-468 (Breast Cancer) | MTT | < 30 |

| MCF-7 (Breast Cancer) | MTT | < 128 | |

| HeLa (Cervical Cancer) | MTT | < 360 |

Researchers are encouraged to perform specific cytotoxicity assays to determine the IC₅₀ values for this compound in their cell lines of interest.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

96-well cell culture plates

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (or test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include vehicle-only controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value from the curve.

-

Potential Signaling Pathways

While the direct inhibition of carbonic anhydrase is the primary mechanism of action for this compound, its structural similarity to other signaling molecules, such as ceramide analogues, suggests potential involvement in other cellular pathways.

Apoptosis Induction

Ceramides are lipid second messengers that have been shown to mediate apoptosis. Given that some sulfonamide-containing compounds are considered ceramide analogues, this compound may potentially induce apoptosis through similar pathways. This can occur via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.

MAPK/JNK Signaling

The mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) cascade, are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. Ceramide has been shown to activate the JNK signaling pathway, which can lead to apoptotic cell death. Further investigation is required to determine if this compound directly modulates these pathways.

Visualizations: Pathways and Workflows

Carbonic Anhydrase Inhibition Pathway

Caption: Inhibition of carbonic anhydrase by this compound.

Experimental Workflow: Stopped-Flow Assay

Caption: Workflow for the stopped-flow CO₂ hydrase assay.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions